(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a chemical compound categorized under piperazine derivatives, which are cyclic organic compounds that contain a piperazine ring. This compound is recognized for its potential applications in pharmaceuticals and chemical research due to its structural properties and biological activity.
(2S,5S)-2,5-dimethylpiperazine dihydrobromide belongs to the class of piperazine compounds, specifically characterized by the presence of two methyl groups at the 2 and 5 positions of the piperazine ring. It is classified as a dihydrobromide salt, which enhances its solubility in aqueous solutions, making it suitable for various applications in biological assays.
The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular formula of (2S,5S)-2,5-dimethylpiperazine dihydrobromide is . The structure consists of a six-membered ring with nitrogen atoms at positions 1 and 4.
(2S,5S)-2,5-dimethylpiperazine dihydrobromide participates in various chemical reactions typical for amines and cyclic compounds:
These reactions are often conducted under controlled conditions to optimize yields and minimize side products. Characterization of products is performed using chromatographic techniques alongside spectroscopic methods .
The mechanism of action for (2S,5S)-2,5-dimethylpiperazine dihydrobromide varies depending on its application:
Research has shown that modifications in the piperazine structure can lead to significant changes in biological activity, underscoring the importance of stereochemistry in drug design.
Relevant data regarding these properties can be obtained from databases such as PubChem or chemical suppliers .
(2S,5S)-2,5-dimethylpiperazine dihydrobromide finds applications in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The synthesis of enantiomerically pure (2S,5S)-2,5-dimethylpiperazine presents significant stereochemical challenges due to the presence of two chiral centers requiring specific relative (cis) and absolute (S,S) configurations. Two predominant strategies have been successfully employed to achieve high enantiomeric excess in the target compound. The chiral auxiliary approach utilizes commercially available enantiopure (S)-1-phenylethylamine to control stereochemistry during piperazine ring formation. Through sequential alkylation and diastereoselective cyclization, the (2S,5S) configuration is established, followed by catalytic hydrogenolysis to remove the auxiliary while preserving the chiral integrity of the methyl substituents [5]. This method provides excellent stereochemical fidelity, with diastereomeric excesses exceeding 98% achievable through optimized crystallization protocols [5].
Alternatively, enzymatic resolution of racemic cis-2,5-dimethylpiperazine derivatives offers a complementary approach. Lipase-catalyzed kinetic resolution of precursor compounds enables the selective transformation of one enantiomer, leaving the desired (2S,5S) isomer unreacted for subsequent isolation. This methodology benefits from the commercial availability and recyclability of enzymes, though achieving high yields requires careful optimization of reaction conditions and substrate design [3]. The stereochemical outcome of these synthetic pathways is rigorously confirmed through X-ray crystallography of intermediates, demonstrating the precise cis-relationship between the methyl substituents and the established S-configuration at both stereocenters [3]. These methodologies provide robust access to multigram quantities of the enantiopure piperazine scaffold essential for pharmaceutical applications, particularly in renin inhibitor development where stereochemistry profoundly influences biological activity .
Table 1: Key Physicochemical Properties of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide
Property | Value |
---|---|
CAS Registry Number | 98778-71-3 |
Molecular Formula | C₆H₁₆Br₂N₂ |
Molecular Weight | 276.01 g/mol |
SMILES Notation | C[C@H]1CNC@HC.Br.Br |
Storage Conditions | Inert atmosphere, room temperature |
The synthesis of the cis-2,5-dimethylpiperazine core frequently relies on catalytic hydrogenation as a pivotal stereodefining step. This approach employs heterogeneous catalysts, particularly palladium on carbon (Pd/C) and ruthenium complexes, to achieve high cis-diastereoselectivity during the cyclization of diketopiperazine or diamino precursors. Research demonstrates that catalyst selection critically influences both stereochemical outcome and reaction efficiency. Pd/C catalysts typically operating at moderate hydrogen pressures (50-100 psi) and temperatures (60-80°C) achieve excellent cis selectivity (>20:1 dr) but may require extended reaction times (24-48 hours) for complete conversion [5] [8]. In contrast, Ru-based catalysts facilitate hydrogenation under milder pressures (20-50 psi) and shorter durations (8-12 hours), maintaining comparable stereoselectivity while offering advantages in operational efficiency and functional group tolerance [5].
The hydrogenation mechanism involves stepwise imine reduction followed by ring closure, where the catalyst surface geometry favors the formation of the cis-isomer due to reduced steric constraints during adsorption of the intermediate enamine. Substrate optimization further enhances stereochemical control; N-protecting groups significantly influence reaction rates and diastereoselectivity. Benzyloxycarbonyl (Cbz) groups provide optimal results, facilitating both precursor solubility and subsequent deprotection under mild conditions (HBr/AcOH) without epimerization risk [8]. This methodology has been successfully applied to generate multigram quantities of the cis-(2S,5S)-dimethylpiperazine scaffold with high chemical yield (>85%) and exceptional diastereomeric purity (>99%), providing a robust platform for subsequent dihydrobromide salt formation [5] [8].
The conversion of the free base (2S,5S)-2,5-dimethylpiperazine to its dihydrobromide salt is essential for enhancing stability, crystallinity, and handling properties of this pharmaceutical intermediate. The salt formation protocol involves precise stoichiometric control, typically employing 2.0-2.2 equivalents of hydrobromic acid (HBr) in anhydrous ethanol or isopropanol under nitrogen atmosphere [8]. This stoichiometry ensures complete protonation of both piperazine nitrogen atoms without acid-catalyzed degradation. Temperature control during addition is critical; maintaining the reaction mixture at 0-5°C during HBr addition minimizes side reactions, followed by gradual warming to room temperature to facilitate crystallization [8].
Solvent optimization studies demonstrate that mixed solvent systems significantly enhance crystal properties and yield. Ethanol-diethyl ether combinations (3:1 v/v) yield the dihydrobromide salt as a highly crystalline, non-hygroscopic solid with excellent filtration characteristics . This solvent mixture promotes slow crystal growth, minimizing solvent inclusion and yielding material with high purity (>99.5% by HPLC) and consistent stoichiometry (C₆H₁₄N₂·2HBr) [8]. The resulting dihydrobromide salt exhibits markedly improved stability compared to the free base, particularly under accelerated storage conditions (40°C/75% RH), where the free base shows significant decomposition (>5%) within one month while the dihydrobromide salt maintains >99% purity over six months when stored under inert conditions at room temperature [8]. These characteristics make the salt form indispensable for pharmaceutical manufacturing, ensuring consistent quality during storage and subsequent processing into active pharmaceutical ingredients like renin inhibitors .
Table 2: Synthesis Optimization Parameters for Dihydrobromide Formation
Parameter | Optimal Conditions | Effect on Product Quality |
---|---|---|
HBr Equivalents | 2.05-2.10 | Prevents acid excess or free base residue |
Reaction Temperature | 0-5°C (addition); 20-25°C (crystallization) | Minimizes degradation; promotes crystal growth |
Solvent System | Ethanol:Diethyl Ether (3:1 v/v) | Enhances crystallinity and filtration |
Crystallization Time | 12-16 hours | Improves crystal size distribution |
Atmosphere Control | Nitrogen purged | Prevents oxidation and moisture absorption |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1